molecular formula C7H6N2O4S B15329568 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B15329568
M. Wt: 214.20 g/mol
InChI Key: QRVZMIJFHFUBIM-UHFFFAOYSA-N
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Description

6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a bicyclic heterocyclic compound featuring a fused benzene and isothiazole ring system, with a nitro substituent at the 6-position and two sulfonyl (SO₂) groups at the 2,2-positions. The sulfonyl groups confer significant polarity and stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C7H6N2O4S

Molecular Weight

214.20 g/mol

IUPAC Name

6-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C7H6N2O4S/c10-9(11)6-2-1-5-4-14(12,13)8-7(5)3-6/h1-3,8H,4H2

InChI Key

QRVZMIJFHFUBIM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])NS1(=O)=O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitroanthranilic Acid Methyl Ester

Methyl anthranilate derivatives serve as precursors for saccharin formation. Starting with 2-nitrobenzoic acid, catalytic hydrogenation or reduction with SnCl₂ yields 2-aminobenzoic acid (anthranilic acid). Nitration at the 5-position is achieved using mixed nitric-sulfuric acid, followed by esterification with methanol to form methyl 5-nitroanthranilate.

Formation of Saccharin Intermediate

Methyl 5-nitroanthranilate reacts with chlorosulfonic acid to form 2-chlorosulfonyl-5-nitrobenzoic acid methyl ester. Treatment with ammonia induces cyclization, yielding 6-nitro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin derivative). This intermediate is critical for subsequent chlorination and reduction steps.

Chlorination and Reduction to Dihydro Form

The saccharin derivative is treated with PCl₅ or SOCl₂ to replace the ketone oxygen with chlorine, forming 3-chloro-6-nitro-1,2-benzisothiazole 1,1-dioxide. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C-Cl bond and saturates the 1,3-positions, yielding the target dihydro compound. Excess hydrogen pressure (50 bar) and temperatures of 80–100°C ensure complete reduction without affecting the nitro group.

Directed Nitration of Benzisothiazole Dioxide Precursors

Regioselective nitration of pre-formed benzisothiazole dioxides offers an alternative pathway. This method relies on electronic directing effects to position the nitro group at C-6.

Preparation of 1,3-Dihydrobenzo[c]isothiazole 2,2-Dioxide

Benzo[c]isothiazole 2,2-dioxide is synthesized via cyclization of o-aminothiophenol derivatives. Treatment of o-aminothiophenol with sulfuric acid and hydrogen peroxide forms the sulfone ring, while catalytic hydrogenation saturates the 1,3-positions.

Nitration Conditions and Regioselectivity

Nitration of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide with mixed HNO₃/H₂SO₄ at 0–5°C preferentially introduces the nitro group at C-6 due to the electron-withdrawing sulfone groups. The reaction proceeds with 90% regioselectivity, yielding 6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide as the major product. Isomeric 4- and 7-nitro derivatives are minimized to <2%.

Nucleophilic Substitution of Polynitro Benzisothiazoles

Functionalization of polynitro benzisothiazoles provides a versatile route to the target compound. This approach is particularly effective for introducing solubility-enhancing groups.

Synthesis of 4,6-Dinitro-1,2-benzisothiazole

4,6-Dinitro-1,2-benzisothiazole is prepared by nitrating 1,2-benzisothiazole with excess HNO₃ at 50°C. The dinitro intermediate reacts selectively at C-4 due to steric and electronic factors.

Selective Nitro Group Replacement

Treatment of 4,6-dinitro-1,2-benzisothiazole with methoxide or fluoride ions replaces the C-4 nitro group, leaving the C-6 nitro intact. For example:
$$
\text{4,6-Dinitro-1,2-benzisothiazole} + \text{MeONa} \rightarrow \text{4-Methoxy-6-nitro-1,2-benzisothiazole} + \text{NaNO}_2
$$
Subsequent hydrogenation of the isothiazole ring yields the dihydro derivative.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Starting Material Yield (%) Purity (%) Key Challenges
Cyclization 5-Nitroanthranilic acid 65–70 98 Selective reduction of C-Cl bond
Directed Nitration Benzo[c]isothiazole dioxide 75–80 95 Regioselective nitration
Nucleophilic Substitution 4,6-Dinitrobenzisothiazole 50–55 90 Competing nitro group reactivity

Purification and Characterization

Crude products are purified via recrystallization (methanol/acetone) or column chromatography (SiO₂, ethyl acetate/hexane). Characterization includes:

  • ¹H NMR : Aromatic protons at δ 7.80–8.08 ppm, NH at δ 9.00 ppm.
  • Melting Point : 248–252°C (modification B).
  • Elemental Analysis : C 47.13%, H 4.32%, N 19.99%, S 11.44%.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the cyclization route due to higher yields and fewer intermediates. Continuous flow nitration systems improve safety and regioselectivity. Environmental concerns drive the adoption of solvent-free reactions and catalytic recycling.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfur dioxide moiety also plays a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide with three analogs from the literature:

Structural Analogues and Substituent Effects

3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide (Compound 7, ) Structure: Features a dimethylamino group at the 3-position and a single sulfonyl group. Synthesis: Prepared via cyclization of 2-methylaminobenzenesulfonamide with N,N-dimethylthiocarbamoyl chloride in one step .

6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6, ) Structure: Contains a chloro and methyl substituent, alongside a hydrazine-linked benzylidene moiety. Physical Properties: High thermal stability (mp 318–319 °C dec.) due to extended conjugation and hydrogen bonding from hydroxyl groups . Spectroscopy: IR peaks at 1340–1150 cm⁻¹ (SO₂) and 1630 cm⁻¹ (C=N); NMR signals for aromatic protons appear at δ 6.38–8.37 ppm .

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )

  • Structure : Simplified benzodithiazine core with chloro and methyl groups.
  • Synthesis : Derived from 6-chloro-7-methyl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine via hydrazine substitution (93% yield) .
  • Stability : Decomposes at 271–272 °C, lower than Compound 6, likely due to reduced conjugation .

Comparative Data Table

Property 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (Hypothetical) 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide 6-Chloro-7-methyl-benzodithiazine (Compound 6)
Substituents Nitro (6-position) Dimethylamino (3-position) Chloro, methyl, hydrazine-benzylidene
Melting Point Not reported Not reported 318–319 °C (dec.)
IR SO₂ Stretches (cm⁻¹) ~1340–1150 (predicted) Not reported 1340, 1310, 1165, 1150
Key NMR Shifts (δ, ppm) Aromatic protons downfield-shifted (nitro effect) Not reported 6.38–8.37 (aromatic), 10.10–10.24 (OH)
Electron Effects Strong electron-withdrawing (NO₂) Electron-donating (NMe₂) Moderate (Cl, CH₃)

Reactivity and Stability

  • Nitro Group Impact : The nitro substituent in the target compound likely enhances acidity of adjacent protons and reduces susceptibility to electrophilic substitution compared to chloro or methyl analogs.
  • Thermal Stability : Benzodithiazines with hydroxyl groups (e.g., Compound 6) exhibit higher decomposition temperatures due to hydrogen bonding , whereas nitro groups may introduce thermal instability risks.
  • Synthetic Flexibility : Chloro/methyl-substituted derivatives (e.g., Compound 2) undergo efficient hydrazine substitution (93% yield) , suggesting nitro analogs could similarly participate in nucleophilic reactions but with altered kinetics.

Research Findings and Implications

Spectral Trends: SO₂ IR stretches consistently appear near 1340–1150 cm⁻¹ across analogs, confirming sulfonyl group stability . Nitro groups would add strong absorption near 1520–1350 cm⁻¹ (asymmetric NO₂ stretch).

Substituent-Driven Applications : Chloro/methyl derivatives are prioritized in drug design (e.g., antimicrobial agents), while nitro-substituted compounds may find use in explosives or dyes pending stability studies.

Knowledge Gaps: Direct data on the target compound’s synthesis and crystallography are lacking; future work should explore its cyclization pathways (e.g., nitration of precursor benzisothiazoles).

Q & A

Q. What are the standard synthetic routes for 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, and what analytical methods confirm its purity?

Methodological Answer: Synthesis typically involves nitration of the parent benzoisothiazole dioxide framework under controlled conditions. For example, nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) can introduce the nitro group regioselectively at the 6-position. Post-synthesis, purification via recrystallization (e.g., ethanol or ethyl acetate) is critical, as demonstrated in analogous heterocyclic systems . Analytical confirmation includes:

  • Elemental analysis to verify stoichiometry (e.g., %C, %H, %N matching theoretical values).
  • Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., nitro group deshielding effects) and FT-IR for functional group identification (S=O stretching at ~1150–1350 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • Melting point consistency (e.g., sharp melting point within 1–2°C range).

Q. How does the nitro group influence the compound’s electronic structure and reactivity in substitution reactions?

Methodological Answer: The nitro group is a strong electron-withdrawing group (EWG), significantly altering the compound’s electronic properties:

  • Resonance and Inductive Effects : Reduces electron density on the aromatic ring, directing electrophilic attacks to meta/para positions. This can be validated via computational modeling (e.g., DFT calculations for charge distribution) or Hammett substituent constants (σₚ ≈ 1.27 for NO₂).
  • Reactivity in Nucleophilic Substitution : Enhanced leaving-group ability in SNAr reactions due to increased ring electrophilicity. Experimental validation involves monitoring reaction kinetics under varying conditions (e.g., solvent polarity, temperature) .

Advanced Questions

Q. What strategies resolve conflicting data on the compound’s stability under varying pH conditions?

Methodological Answer: Conflicting stability data often arise from differences in experimental design (e.g., solvent, temperature, or analytical techniques). To resolve discrepancies:

  • Controlled Replication : Conduct stability tests in buffered solutions (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC at fixed intervals.
  • Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., nitro group reduction to NH₂ or ring-opening under alkaline conditions).
  • Statistical Validation : Apply ANOVA to compare degradation rates across studies, ensuring p < 0.05 for significance .

Q. How can computational methods predict regioselectivity in electrophilic substitutions on this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electrostatic potential surfaces (EPS) and Fukui indices to predict reactive sites. For example:

  • Electrophilic Attack : The nitro group’s meta-directing effect can be visualized via EPS, showing electron-deficient regions.
  • Validation : Compare computational predictions with experimental outcomes (e.g., nitration or halogenation regiochemistry). Studies on similar nitroaromatic systems show strong correlation between DFT-predicted and observed regioselectivity .

Q. What are the challenges in crystallizing 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, and how are they addressed?

Methodological Answer: Crystallization challenges include:

  • Low Solubility : Use mixed solvents (e.g., DCM/hexane) to modulate polarity.
  • Polymorphism : Screen crystallization conditions (temperature, solvent ratio) to isolate the most stable polymorph. X-ray diffraction (single-crystal XRD) confirms lattice packing, as seen in analogous quinoxaline derivatives .

Q. How is the compound utilized in designing high-energy materials or photoactive complexes?

Methodological Answer: The nitro group and fused isothiazole ring enable applications in:

  • Energetic Materials : Test detonation velocity (via Cheetah thermochemical code) and sensitivity (impact/friction tests). Compare with RDX/TNT benchmarks.
  • Photoactive Complexes : UV-vis spectroscopy and cyclic voltammetry evaluate charge-transfer properties. For example, nitroaromatic moieties in quinoxaline derivatives show strong absorption in 300–400 nm ranges, useful in optoelectronics .

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